Mener, (S,S)-C-11

Catalog No.
S13206547
CAS No.
634591-18-7
M.F
C18H21NO3
M. Wt
298.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mener, (S,S)-C-11

CAS Number

634591-18-7

Product Name

Mener, (S,S)-C-11

IUPAC Name

(2S)-2-[(S)-(2-(111C)methoxyphenoxy)-phenylmethyl]morpholine

Molecular Formula

C18H21NO3

Molecular Weight

298.36 g/mol

InChI

InChI=1S/C18H21NO3/c1-20-15-9-5-6-10-16(15)22-18(14-7-3-2-4-8-14)17-13-19-11-12-21-17/h2-10,17-19H,11-13H2,1H3/t17-,18-/m0/s1/i1-1

InChI Key

MZGJHBJKODTIQM-RIVWMEAKSA-N

Canonical SMILES

COC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3

Isomeric SMILES

[11CH3]OC1=CC=CC=C1O[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3

Mener, specifically referred to as (S,S)-C-11, is a compound used in various biochemical and pharmacological studies. It belongs to a class of chemical compounds known for their utility in positron emission tomography (PET) imaging and neuropharmacology. The structure of Mener features a morpholine backbone with specific substituents that enhance its binding affinity to various biological targets, particularly in the central nervous system.

The synthesis of Mener typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors that contain the morpholine ring.
  • Functionalization: Key functional groups are introduced through nucleophilic substitution or coupling reactions to create the desired substituents on the morpholine.
  • Radiolabeling: Carbon-11 isotopes are incorporated using methods such as cyclotron irradiation or chemical exchange processes to produce radiolabeled Mener suitable for PET imaging .

These synthesis methods allow for both non-radiolabeled and radiolabeled forms of Mener to be produced efficiently.

Mener has several applications, particularly in medical imaging and pharmacological research:

  • PET Imaging: As a radiotracer, Mener is used to visualize brain activity and neurotransmitter dynamics in real-time.
  • Neuropharmacology: It serves as a tool for investigating receptor interactions and drug efficacy in preclinical models.
  • Therapeutic Research: The compound's ability to modulate neurotransmitter systems makes it a candidate for developing new treatments for psychiatric and neurological disorders .

Interaction studies involving Mener have focused on its binding affinity to various receptors. Key findings include:

  • Serotonin Receptors: Mener demonstrates selective binding to 5-HT2A and 5-HT2C receptors, indicating its potential role as an antagonist or partial agonist in therapeutic settings.
  • Dopamine Transporters: The compound has also been evaluated for its interaction with dopamine transporters, which are critical in understanding its effects on mood and cognition .

These studies highlight Mener's versatility as a research tool in understanding complex neurochemical interactions.

Mener shares structural similarities with several other compounds used in neuropharmacology and PET imaging. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary Target ReceptorUnique Feature
QuetiapineAtypical antipsychotic5-HT2A, D2Broad spectrum of receptor activity
NorquetiapineActive metabolite of Quetiapine5-HT2A, D2Retains similar activity with altered potency
MesulergineSerotonin receptor antagonist5-HT2ASelective antagonist properties
MADAMDopamine transporter ligandDATHigh specificity for dopamine transporters

Mener's unique morpholine structure allows it to engage selectively with serotonin receptors while also being versatile enough for modifications that enhance its imaging capabilities.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

298.1635761 g/mol

Monoisotopic Mass

298.1635761 g/mol

Heavy Atom Count

22

UNII

44MR98LU8P

Dates

Last modified: 08-10-2024

Explore Compound Types